1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione (CAS: 338772-53-5) is a heterocyclic organic molecule with a molecular formula of C₁₇H₁₁ClF₃N₃O₂S and a molecular weight of 413.8 g/mol . Its structure features a pyrrole-2,5-dione core substituted with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and a phenylsulfanyl group at position 2. The trifluoromethyl and chloro groups enhance its lipophilicity and electronic stability, while the sulfanyl group may contribute to redox activity or intermolecular interactions .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-phenylsulfanylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S/c1-23(15-12(18)7-10(9-22-15)17(19,20)21)24-14(25)8-13(16(24)26)27-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIFTKYZKYYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=C(C2=O)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly as a potential inhibitor of key enzymes and receptors involved in cancer progression and other diseases.
- Molecular Formula : C12H7ClF3N5O2
- Molecular Weight : 345.66 g/mol
- CAS Number : 338399-20-5
Research indicates that derivatives of pyrrole-2,5-dione, including the compound , can interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . These interactions are critical for inhibiting tumor growth and metastasis.
Antitumor Activity
- Inhibition of Cancer Cell Lines : Studies have shown that similar compounds exhibit potent inhibitory effects on various cancer cell lines, including colon cancer cells (HCT-116, SW-620, Colo-205). For instance, one derivative demonstrated a growth inhibition (GI50) in the range of .
- In Vivo Studies : In animal models, these compounds have been effective in reducing tumor growth in chemically induced colon cancer models . This suggests that the compound may have therapeutic potential against certain types of cancer.
Anti-inflammatory Properties
The biological activity of pyrrole derivatives extends to anti-inflammatory effects. Compounds similar to the one discussed have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This indicates potential applications in treating inflammatory diseases.
Antioxidant Activity
Some derivatives have also been noted for their antioxidant properties, which contribute to their overall therapeutic profile by mitigating oxidative stress associated with various diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is significantly influenced by their structural components. Modifications to side groups can enhance or diminish their interaction with target receptors. For example, variations in substituents on the pyrrole ring can lead to different affinities for EGFR and VEGFR .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione
- Molecular Formula : C₁₇H₁₂Cl₂F₃N₃O₂S
- Molecular Weight : 450.26 g/mol
- Key Differences :
- The phenylsulfanyl group in the main compound is replaced with a 4-chlorophenylsulfanyl substituent.
- The additional chlorine atom increases molecular weight by ~36.5 g/mol and may enhance halogen bonding or steric hindrance.
- The dihydro modification in the pyrrole ring (saturation) alters conformational flexibility compared to the unsaturated pyrrole-2,5-dione core of the main compound .
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione
- Structural Variation: The methylamino linker in the main compound is replaced with a 2-aminoethyl group. The extended alkyl chain could influence binding affinity in biological systems by increasing flexibility or altering hydrogen-bonding interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring instead of pyrrole-2,5-dione.
- Functional Groups: A carbaldehyde group replaces the dione moiety, reducing electrophilicity.
Triarylpyridinone Derivatives (Compounds 6 and 7 from )
- General Formula : Pyrimidine-2,4(1H,3H)-dione core with aryl substituents.
- Example : 5-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione (Compound 6).
- Substituents like cyclopropylmethoxy or 3,3,3-trifluoropropoxy (Compound 7) introduce steric bulk or fluorophilic properties absent in the main compound .
Physicochemical and Functional Group Analysis
Key Trends:
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups are conserved across analogs, suggesting their critical role in stabilizing charge interactions or resisting metabolic degradation.
- Sulfanyl vs. Alkoxy : Sulfanyl groups (e.g., phenylsulfanyl) may confer thiol-mediated reactivity, whereas alkoxy groups (e.g., cyclopropylmethoxy) enhance solubility or π-stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
